Home > Products > Screening Compounds P101047 > 1-Phenyl-7-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline
1-Phenyl-7-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline - 1017230-22-6

1-Phenyl-7-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3210056
CAS Number: 1017230-22-6
Molecular Formula: C18H21N
Molecular Weight: 251.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the specific synthesis of 1-phenyl-7-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline is not described in the provided literature, similar compounds within the 1,2,3,4-tetrahydroisoquinoline class are synthesized using various methods. One common approach involves the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone followed by cyclization [, ]. Another method involves the Bischler-Napieralski reaction, which involves the cyclodehydration of N-acyl-β-phenylethylamines [, ]. The specific reaction conditions and reagents used depend on the desired substituents and stereochemistry of the target compound.

Molecular Structure Analysis

The molecular structure of 1-phenyl-7-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline is characterized by a fused benzene and piperidine ring system. The presence of the phenyl group at the 1-position and the propan-2-yl group at the 7-position introduces steric hindrance, which can influence its conformational preferences and interactions with biological targets. Molecular modeling studies, X-ray crystallography, and NMR spectroscopy can be used to determine the preferred conformation, bond lengths, bond angles, and other structural parameters of this compound and its derivatives [].

Chemical Reactions Analysis

The reactivity of 1-phenyl-7-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline is influenced by the presence of the nitrogen atom in the piperidine ring and the substituents on the aromatic rings. The nitrogen atom can act as a nucleophile, allowing for reactions such as alkylation, acylation, and sulfonylation []. The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents [].

Mechanism of Action
  • Receptor binding: Many 1,2,3,4-tetrahydroisoquinoline derivatives have been shown to interact with various receptors, including dopamine receptors, opioid receptors, and PPARγ receptors [, , , , , , ]. The specific receptor interactions and downstream signaling pathways activated depend on the structure of the compound and the target receptor.
  • Enzyme inhibition: Some 1,2,3,4-tetrahydroisoquinoline derivatives have been shown to inhibit enzymes such as phenylethanolamine N-methyltransferase (PNMT) and deoxyribonuclease I (DNase I) [, ].
  • Antioxidant activity: Certain 1,2,3,4-tetrahydroisoquinoline derivatives exhibit antioxidant properties, potentially by scavenging free radicals or inhibiting oxidative enzymes [, ].
Applications
  • Drug discovery: This compound could serve as a starting point for the development of novel therapeutics targeting various diseases, such as cancer [, , ], diabetes [], inflammatory diseases [, ], pain [, ], and neurological disorders [, , , ].

Quinuclidin-3-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Compound Description: Quinuclidin-3-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, particularly its (+)-(1S,3'R) enantiomer, exhibits potent muscarinic M3 receptor antagonist activity. It demonstrates strong inhibitory effects against bladder contraction, comparable to oxybutynin. Additionally, it displays over 10-fold selectivity for bladder contraction over salivary secretion. This selectivity suggests its potential use in treating overactive bladder with reduced side effects like dry mouth [].

(S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021)

Compound Description: (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021) functions as a potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist [, ]. It exhibits significant activity in human PPARγ with an EC50 value of 11.8 nM. KY-021 demonstrates promising anti-diabetic properties, including the reduction of plasma glucose and triglyceride levels in animal models.

6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline derivatives

Compound Description: This series of compounds, particularly compound 2-[(1-{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-yl)methoxy]-N-(p-tolyl)benzamide (compound 7h), are potent modulators of P-glycoprotein (P-gp) mediated multidrug resistance (MDR) []. They demonstrate efficacy in reversing doxorubicin resistance in K562/A02 cells and enhancing the activity of other MDR-related cytotoxic agents.

(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic)

Compound Description: (3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic) acts as a lead compound for potent and selective kappa opioid receptor antagonists [].

Properties

CAS Number

1017230-22-6

Product Name

1-Phenyl-7-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

1-phenyl-7-propan-2-yl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C18H21N

Molecular Weight

251.4 g/mol

InChI

InChI=1S/C18H21N/c1-13(2)16-9-8-14-10-11-19-18(17(14)12-16)15-6-4-3-5-7-15/h3-9,12-13,18-19H,10-11H2,1-2H3

InChI Key

HTYZPWQHZUGYLM-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(CCNC2C3=CC=CC=C3)C=C1

Canonical SMILES

CC(C)C1=CC2=C(CCNC2C3=CC=CC=C3)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.